

Application Note: HPLC Analysis of 2-Fluoro-6-hydroxybenzamide

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Compound of Interest

Compound Name: **2-Fluoro-6-hydroxybenzamide**

Cat. No.: **B065572**

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **2-Fluoro-6-hydroxybenzamide** using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

2-Fluoro-6-hydroxybenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of **2-Fluoro-6-hydroxybenzamide**. This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for its analysis.

Experimental Protocols

Instrumentation, Materials, and Reagents

- Instrumentation:

- HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

- Analytical balance (4-decimal place).
- Sonicator.
- pH meter.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 µm, PTFE or nylon).
- Materials:
 - HPLC grade acetonitrile (ACN).
 - HPLC grade water (e.g., Milli-Q or equivalent).
 - Formic acid (≥98% purity).
 - **2-Fluoro-6-hydroxybenzamide** reference standard (≥99% purity).

Chromatographic Conditions

A hypothetical set of chromatographic conditions is presented below, based on common practices for analyzing similar aromatic compounds.

Parameter	Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Elution Mode	Isocratic
Composition	60% Mobile Phase A : 40% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 225 nm
Run Time	10 minutes

Preparation of Solutions

- Mobile Phase Preparation:
 - Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
 - Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix well.
 - Degas both mobile phases for at least 15 minutes using sonication or an online degasser before use.
- Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 25 mg of the **2-Fluoro-6-hydroxybenzamide** reference standard.
- Transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
- Sonicate for 5 minutes or until the standard is completely dissolved.
- Allow the solution to return to room temperature and then dilute to the mark with the diluent.

- Working Standard Solutions (for Calibration Curve):
 - Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - Accurately weigh a known amount of the **2-Fluoro-6-hydroxybenzamide** sample to be analyzed.
 - Dissolve and dilute the sample in the diluent to obtain a final concentration within the calibration range.
 - Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in the following tables.

Table 1: System Suitability Test (SST) Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2.0$	1.1
Theoretical Plates (N)	$N \geq 2000$	5800
%RSD of Peak Area	$\leq 2.0\%$	0.8%

Table 2: Calibration Data for **2-Fluoro-6-hydroxybenzamide**

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
Correlation (r^2)	≥ 0.999

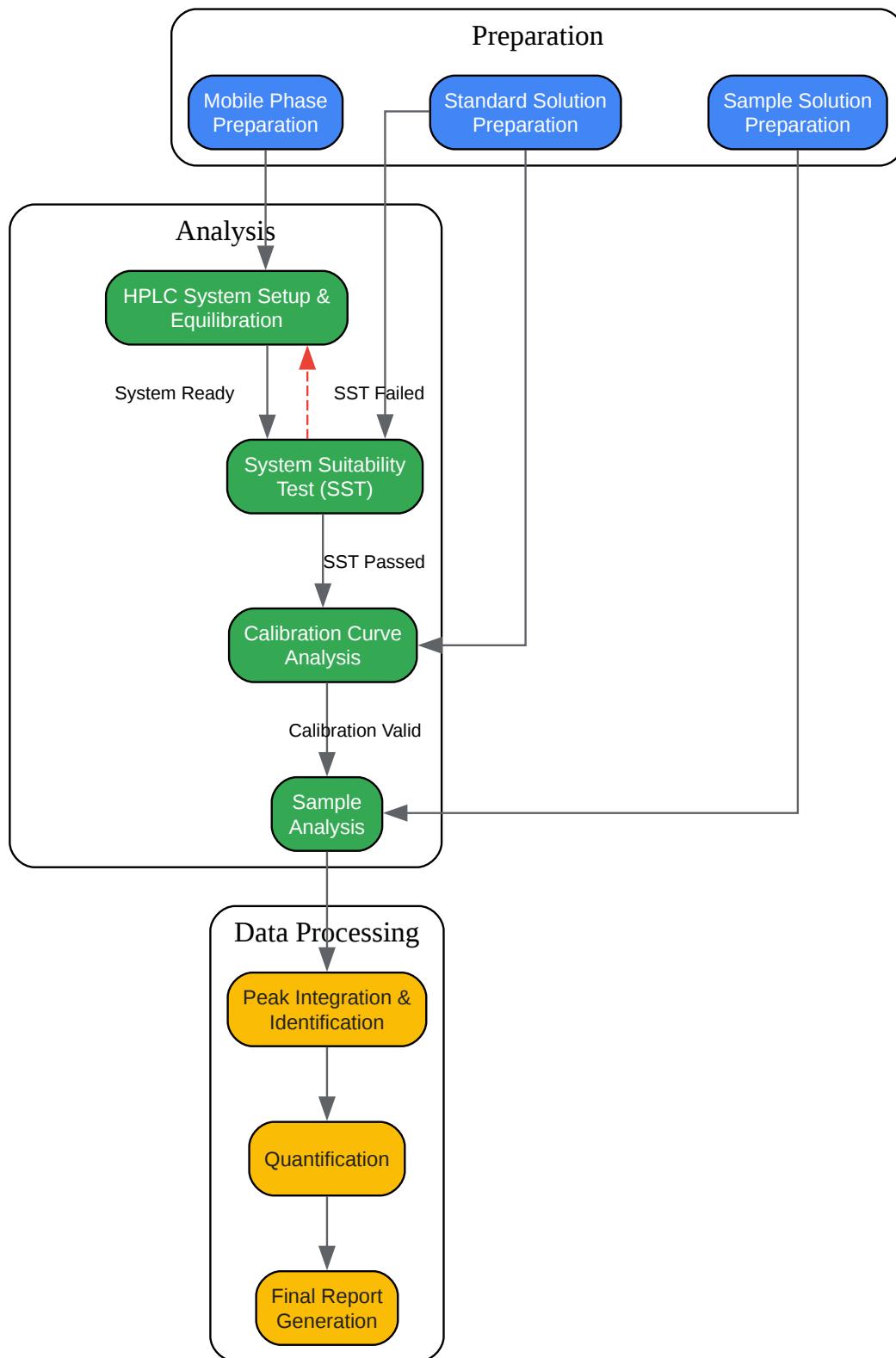
Table 3: Analysis of a Sample Batch

Sample ID	Retention Time (min)	Peak Area (mAU*s)	Calculated Conc. ($\mu\text{g/mL}$)	Purity (%)
Batch-001	4.52	758,900	49.8	99.6
Batch-002	4.51	763,200	50.1	99.8
Batch-003	4.53	755,400	49.6	99.2

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of **2-Fluoro-6-hydroxybenzamide**.



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Caption: HPLC analysis workflow for **2-Fluoro-6-hydroxybenzamide**.

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